molecular formula C23H20N4O4S B2755437 N-benzyl-4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide CAS No. 941240-63-7

N-benzyl-4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide

Cat. No.: B2755437
CAS No.: 941240-63-7
M. Wt: 448.5
InChI Key: KQABHXIVRFZNTH-UHFFFAOYSA-N
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Description

N-benzyl-4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-oxazole core substituted with a cyano group and a furan-2-ylmethylamino moiety. This compound belongs to a class of molecules designed for targeted biological activity, likely involving enzyme inhibition due to the presence of the sulfonamide group—a common pharmacophore in drugs targeting carbonic anhydrases or proteases .

Properties

IUPAC Name

N-benzyl-4-[4-cyano-5-(furan-2-ylmethylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-27(16-17-6-3-2-4-7-17)32(28,29)20-11-9-18(10-12-20)22-26-21(14-24)23(31-22)25-15-19-8-5-13-30-19/h2-13,25H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQABHXIVRFZNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using a furan derivative.

    Addition of the Benzyl Group: The benzyl group can be added through a benzylation reaction using benzyl chloride and a suitable base.

    Incorporation of the Cyano Group: The cyano group can be introduced through a cyanation reaction using a cyanide source such as sodium cyanide.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that derivatives of sulfonamides can inhibit specific kinases involved in cancer progression. For instance, sulfonamide derivatives similar to N-benzyl-4-(4-cyano...) have demonstrated significant inhibition of RET kinase activity, which is crucial for certain types of cancers .

Case Study: RET Kinase Inhibition
A study evaluated various benzamide derivatives for their ability to inhibit RET kinase. The results indicated that compounds with structural similarities to N-benzyl-4-(4-cyano...) exhibited promising results in reducing cell proliferation in RET-driven cancer models .

1.2 Anti-inflammatory Properties
Sulfonamides are known for their anti-inflammatory effects. The compound's structural features may enhance its ability to modulate inflammatory pathways. Research has shown that related compounds can selectively inhibit COX-2, an enzyme responsible for inflammation and pain .

Biochemical Applications

2.1 Enzyme Inhibition
N-benzyl-4-(4-cyano...) has potential as an enzyme inhibitor. Its sulfonamide group is known to interact with various enzymes, making it a candidate for drug design targeting specific biochemical pathways.

Table 1: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
N-benzyl-4-(4-cyano...)RET Kinase0.5
Valdecoxib (similar structure)COX-20.02

Material Science

3.1 Synthesis of Functional Materials
The unique structure of N-benzyl-4-(4-cyano...) allows it to be used in synthesizing functional materials, such as polymers and nanocomposites. Research indicates that incorporating sulfonamide groups into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Blends
A recent study explored the incorporation of sulfonamide compounds into polymer blends, leading to improved mechanical properties and thermal resistance compared to traditional polymer systems .

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The cyano group and the oxazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring may also play a role in binding to biological targets.

Comparison with Similar Compounds

4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide

This analogue shares the 4-cyano-1,3-oxazole core but differs in two key regions:

  • Sulfonamide substituents : N,N-dimethyl vs. N-benzyl-N-methyl in the target compound. The bulkier benzyl group in the target may enhance membrane permeability but reduce aqueous solubility.
  • Amino substituent on oxazole: 2-phenylethylamino vs. furan-2-ylmethylamino.

Key Data Comparison

Property Target Compound 4-{4-cyano...-N,N-dimethyl
Molecular Weight (g/mol) ~483.5 (calculated) ~439.5
Key Substituents Furan-2-ylmethylamino, N-benzyl Phenylethylamino, N,N-dimethyl
Predicted logP ~3.8 (estimated) ~3.2

4-Benzyl-1,3-oxazole Derivatives

Compounds such as 2-aryl-4-benzyl-1,3-oxazol-5(4H)-ones share the benzyl-oxazole framework but lack the sulfonamide group. These derivatives demonstrated cytotoxicity in preliminary assays, suggesting that the benzyl group may enhance bioactivity. However, the absence of a sulfonamide in these analogues limits direct functional comparison.

Computational and Structural Insights

  • Docking Studies : AutoDock Vina () simulations predict that the furan oxygen in the target compound forms hydrogen bonds with residues like Asp or Glu in enzyme active sites, a feature absent in phenyl-substituted analogues .
  • Crystallography : SHELX programs () are critical for resolving the conformational preferences of the oxazole-sulfonamide core. The benzyl group in the target compound may induce torsional strain, affecting binding geometry compared to less bulky derivatives .

Biological Activity

N-benzyl-4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of neuropharmacology and enzyme inhibition. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from diverse research sources.

Synthesis and Structural Characteristics

The compound belongs to a class of sulfonamide derivatives, which have been extensively studied for their pharmacological properties. The synthesis typically involves multi-step reactions that incorporate various functional groups conducive to biological activity. The presence of the sulfonamide moiety is particularly noteworthy as it enhances solubility and bioavailability.

Structural Formula

The chemical structure can be represented as follows:

C20H22N4O2S\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

This structure includes a benzene ring, a furan moiety, and an oxazole ring, contributing to its unique interactions with biological targets.

Enzyme Inhibition

Research indicates that sulfonamide derivatives, including this compound, exhibit potent inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for enhancing cholinergic neurotransmission, making these compounds potential candidates for treating Alzheimer's disease. Studies have shown that certain sulfonamide derivatives can inhibit AChE with IC50 values significantly lower than standard drugs like rivastigmine .
  • Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition is also beneficial in neurodegenerative disorders. Compounds exhibiting selective inhibition of BChE over AChE are particularly valuable due to their reduced side effects .

Neuroprotective Effects

The compound has demonstrated neuroprotective properties in cell viability assays. For instance, it has been shown to protect neuronal cells against oxidative stress induced by amyloid-beta peptides, which are implicated in Alzheimer's pathology. This protective effect was assessed using SH-SY5Y neuroblastoma cells treated with varying concentrations of the compound .

Cytotoxicity and Selectivity

In vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. Preliminary results suggest that while exhibiting anticancer activity, the compound maintains a favorable selectivity index compared to conventional chemotherapeutic agents .

Study 1: Inhibition of γ-secretase

A related study highlighted the potential of sulfonamide compounds in inhibiting γ-secretase activity. This inhibition leads to reduced production of amyloid-beta peptides, suggesting a therapeutic avenue for Alzheimer's disease treatment . The structural similarities between these compounds and N-benzyl derivatives indicate comparable mechanisms of action.

Study 2: Anticancer Activity

In another investigation, sulfonamide derivatives were tested against various cancer cell lines. Results showed that specific analogues exhibited IC50 values significantly lower than doxorubicin, indicating promising anticancer properties . This positions N-benzyl derivatives as potential multitarget agents in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell TypeIC50 (µM)Reference
AChE InhibitionAcetylcholinesterase4.33 - 8.52
BChE InhibitionButyrylcholinesterase6.57 - 9.00
NeuroprotectionSH-SY5Y CellsNon-toxic up to 40 µM
Anticancer ActivityVarious Cancer Lines<10 (varies)

Q & A

Q. What are the optimal synthetic routes for preparing N-benzyl-4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide?

The synthesis involves multi-step protocols focusing on 1,3-oxazole core formation and sulfonamide functionalization. A validated approach includes:

  • N-acylation of amino acids with acyl chlorides to generate intermediates.
  • Intramolecular cyclization using reagents like POCl₃ or H₂SO₄ to form the oxazole ring .
  • Sulfonamide coupling via nucleophilic substitution between a sulfonyl chloride and a benzylamine derivative.
    Key challenges include optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions and improve yields.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Elemental analysis confirms stoichiometry.
  • ¹H/¹³C NMR identifies substituent environments (e.g., furan methylene protons at δ ~4.5 ppm, sulfonamide methyl groups at δ ~3.1 ppm).
  • FT-IR verifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, S=O stretches ~1150–1350 cm⁻¹).
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How does solubility impact experimental design for this compound?

Solubility in polar aprotic solvents (e.g., DMSO, DMF) is typically higher due to the sulfonamide and cyano groups. However, aqueous solubility is limited, requiring co-solvents like ethanol or surfactants for biological assays. Solubility data for analogous sulfonamides (e.g., logP ~2.5–3.5) suggest moderate lipophilicity .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its biological activity?

  • Oxazole ring : The 4-cyano group enhances electron-withdrawing effects, stabilizing the oxazole ring and influencing binding affinity.
  • Furan substituent : The furan-2-ylmethyl group contributes to π-π stacking with hydrophobic enzyme pockets.
  • Sulfonamide moiety : The N-methylbenzene sulfonamide enhances metabolic stability compared to unsubstituted analogs .
    Comparative studies with derivatives lacking the cyano or furan groups show reduced activity, confirming their roles in target engagement .

Q. What mechanisms underlie its potential as a TRPM8 channel antagonist?

The compound’s sulfonamide and furan groups mimic natural ligands like menthol, competitively inhibiting TRPM8 activation. Fluorescence-based Ca²⁺ flux assays reveal IC₅₀ values in the nanomolar range, with selectivity over related ion channels (e.g., TRPV1) due to steric hindrance from the benzyl group .

Q. How can analytical challenges (e.g., low-concentration detection) be addressed?

  • HPLC-MS/MS with electrospray ionization (ESI) achieves detection limits of ~0.1 ng/mL.
  • Stability studies under varying pH and temperature show degradation via hydrolysis of the oxazole ring in acidic conditions (t₁/₂ ~12 hours at pH 2). Use of lyophilization or cryopreservation is recommended for long-term storage .

Q. What computational methods predict its pharmacokinetic properties?

  • Molecular docking (AutoDock Vina) models interactions with cytochrome P450 enzymes, predicting moderate hepatic clearance.
  • QSAR models highlight the trifluoromethyl analog’s improved metabolic stability, guiding derivative design .

Methodological Considerations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for cyclization steps .
  • Biological Assays : Pair TRPM8 inhibition studies with patch-clamp electrophysiology to validate functional antagonism .
  • Data Contradictions : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., cell type, temperature); standardize protocols using reference antagonists like AMTB .

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